FOR-PHE-MET-OH

Description

Peptide Bond Configuration and Stereochemistry

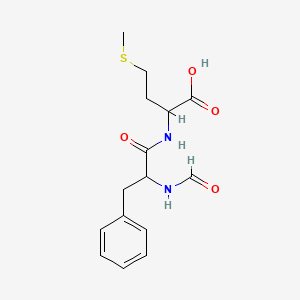

This compound features two peptide bonds connecting L-phenylalanine and L-methionine residues. The stereochemistry of both amino acids follows the L-configuration, as indicated by the (S) designation in the SMILES notation:

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC=O

. The methionine side chain contains a methylsulfanyl group (-SCH₃) at position 4, while phenylalanine retains its aromatic benzyl moiety. X-ray crystallographic studies of analogous dipeptides (e.g., Boc-protected nitro-phenylalanine derivatives) suggest that steric interactions between the formyl group and adjacent residues may influence backbone torsion angles.

Formyl Group Orientation and Electronic Effects

The N-terminal formyl group introduces electron-withdrawing character, polarizing the adjacent amide bond and altering resonance stabilization. Infrared (IR) spectroscopy of similar formylated peptides reveals a characteristic carbonyl stretch at ~1,680 cm⁻¹, consistent with partial double-bond character in the formamide linkage. Nuclear Magnetic Resonance (NMR) data for related compounds (e.g., N-formylmethionyl-leucyl-phenylalanine) show downfield shifts for formyl protons (δ ~8.0–8.5 ppm), suggesting strong deshielding due to the electron-deficient carbonyl group.

Crystallographic Data and Conformational Studies

No direct crystallographic data for this compound are available in the literature. However, studies on structurally similar peptides, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine , reveal monoclinic crystal systems (space group P2₁) with intermolecular hydrogen bonds stabilizing β-sheet-like arrangements. Molecular dynamics simulations predict that the formyl group in this compound reduces conformational flexibility by restricting rotation around the N–Cα bond, favoring extended backbone geometries.

Spectroscopic Profiling

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Fingerprinting

Predicted ¹H Nuclear Magnetic Resonance spectral data for this compound (900 MHz, D₂O) include the following key signals:

- Formyl proton : Singlet at δ 8.12 ppm (1H, -CHO).

- Phenylalanine aromatic protons : Multiplet at δ 7.25–7.38 ppm (5H, C₆H₅).

- Methionine methylsulfanyl group : Singlet at δ 2.10 ppm (3H, -SCH₃).

- α-protons : Doublets of doublets at δ 4.30–4.50 ppm (2H, Cα-H).

- Backbone amide protons : Broad signals at δ 6.8–7.1 ppm (exchangeable with D₂O).

¹³C Nuclear Magnetic Resonance data (100 MHz, D₂O) show carbonyl carbons at δ 170–175 ppm, with the formyl carbon resonating at δ 162 ppm.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of this compound yields a molecular ion peak at m/z 325.1 ([M+H]⁺), consistent with its molecular formula C₁₅H₂₀N₂O₄S . Major fragmentation pathways include:

- Loss of formic acid (46 Da): m/z 279.1 ([M+H–HCOOH]⁺).

- Cleavage at the phenylalanine-methionine amide bond : m/z 179.1 (C₉H₁₁NO₂⁺, phenylalanine fragment) and m/z 150.1 (C₅H₁₁NO₂S⁺, methionine fragment).

- Sulfanyl group elimination : m/z 289.0 ([M+H–SCH₃]⁺).

Propriétés

IUPAC Name |

2-[(2-formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(20)21)17-14(19)13(16-10-18)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQWSZPNISDOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330921 | |

| Record name | 2-[(2-formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60461-13-4 | |

| Record name | NSC334198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS) Approach

A detailed and improved practical synthesis of FOR-PHE-MET-OH based on the Fmoc-strategy has been reported, emphasizing efficiency and yield improvements compared to older Boc-strategy methods.

Immobilization of Fmoc-Phe-OH on Wang resin:

The resin is swollen in dry dichloromethane (CH2Cl2), and Fmoc-Phe-OH is activated with 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in the presence of N-methylimidazole (MeIm). This esterification proceeds quantitatively overnight under argon atmosphere, ensuring full conversion of resin hydroxyl groups.Sequential Coupling of Fmoc-Met-OH:

After Fmoc deprotection with piperidine, Fmoc-Met-OH is coupled using diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The coupling efficiency is monitored via the Kaiser test, ensuring quantitative conversion.Formylation of the N-terminus:

The resin-bound peptide is formylated under mild conditions using ^13C-labelled ethyl formate, replacing harsher formylation reagents previously used. This step avoids the use of liquid hydrogen fluoride and reduces reaction times significantly.Cleavage and Purification:

The final peptide is cleaved from the resin under acidic conditions, typically trifluoroacetic acid (TFA), and purified by high-performance liquid chromatography (HPLC).

- Orthogonal protection allows selective removal of protecting groups without premature cleavage.

- Mild reaction conditions reduce side reactions and degradation.

- Quantitative conversions improve overall yield.

- Avoidance of hazardous reagents like liquid HF enhances safety.

Solution-Phase Peptide Synthesis Approach

An alternative method involves solution-phase synthesis using activated acid derivatives and protective groups such as t-Boc (tert-butyloxycarbonyl) to synthesize peptides including this compound or related sequences.

Activation of Carboxyl Groups:

The carboxyl group of the protected amino acid or dipeptide is activated by reaction with pivaloyl chloride at low temperature (-10°C), forming an active ester intermediate.Coupling with Silylated Amino Alcohols:

The activated intermediate is then coupled with silylated amino acid derivatives (e.g., silylated PheOH), facilitating peptide bond formation.Purification and Isolation:

After coupling, the reaction mixture is subjected to filtration, lyophilization, and recrystallization in ethyl acetate/ethyl ether mixtures to isolate the protected peptide.Deprotection:

The final pentapeptide or tripeptide is deprotected by treatment with trifluoroacetic acid, removing t-Boc groups and yielding the free peptide acid.

Notes on Yields and Conditions:

- The yield of the coupling step can be as high as 95% under optimized conditions.

- The total yield for the pentapeptide synthesis is approximately 60%, indicating some loss during purification and deprotection.

- Temperature control is critical, with initial activation at -10°C and subsequent steps at room temperature or mild heating.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Fmoc-SPPS method offers improved safety and efficiency over older Boc strategies, eliminating the need for hazardous reagents like liquid hydrogen fluoride and reducing reaction times.

- The use of MSNT for esterification and ethyl formate for formylation represents a significant advancement in mild and effective peptide synthesis.

- Solution-phase synthesis remains valuable for certain peptides, especially when solid-phase resin availability or cost is a concern.

- Temperature control and purification steps are crucial for maximizing yield and purity in both methods.

- Enzymatic synthesis, while promising for some peptides, currently lacks broad applicability for this compound but may be explored for future green synthesis routes.

Analyse Des Réactions Chimiques

Oxidation of Methionine Residue

Methionine (Met) in FOR-PHE-MET-OH is highly susceptible to oxidation, forming methionine sulfoxide (MetOx). This reaction alters both structural stability and intermolecular interactions:

Key Findings:

-

Interaction Energy Enhancement : Oxidation strengthens the methionine-aromatic (S/Ar) interaction with phenylalanine’s aromatic ring by 0.5–1.4 kcal/mol due to hydrogen bonding between the sulfoxide oxygen and aromatic hydrogens (Table 1) .

-

Experimental Validation : Thermal denaturation and NMR studies on model peptides show that Met oxidation stabilizes helical structures by 0.5–0.6 kcal/mol .

Table 1: Interaction Energies of Methionine and Methionine Sulfoxide with Aromatic Groups

| System | ΔE (kcal/mol) | Environment |

|---|---|---|

| Met (DMS) + Benzene | -1.2 | Nonpolar (hexane) |

| MetOx (DMSO) + Benzene | -1.7 | Nonpolar (hexane) |

| MetOx + Indole | -5.3 | Polar (EtOAc) |

Data from quantum mechanical calculations and MD simulations .

Radical Formation via Hydrogen Atom Attack

Under radiolytic conditions, hydrogen atoms (H- ) selectively target Met and aromatic residues in this compound:

Reaction Pathways:

-

Methanethiyl Radical Formation :

Approximately 50% of H- attacks Met, generating methanethiyl radicals (CH3S- ) . -

Aromatic Ring Reactivity : The remaining H- targets phenylalanine (Phe) and tyrosine (Tyr) residues, inducing lipid peroxidation in vesicle models .

Table 2: Radiolytic Attack Distribution in Methionine-Containing Peptides

| Peptide | Met (%) | Phe (%) | Tyr (%) |

|---|---|---|---|

| This compound* | ~50 | ~25 | ~25 |

| Leu-enkephalin | 0 | 50 | 50 |

Inferred from Met-enkephalin data .

Sulfur-Aromatic Interactions Post-Oxidation

Oxidation of Met enhances non-covalent interactions with Phe’s aromatic ring, critical for structural stability:

Conformational Insights:

-

NOE Correlations : NMR studies reveal strong nuclear Overhauser effects (NOEs) between MetOx’s ε-methyl groups and Phe’s meta-hydrogens, indicating a stacked geometry (Figure 1) .

-

Thermodynamic Stability : CD spectroscopy shows a 2-fold increase in helicity upon Met oxidation, correlating with strengthened S/Ar interactions .

Applications De Recherche Scientifique

Chemical and Biological Research

Peptide Bond Formation Studies

- H-Phe-Met-OH serves as a model compound to study peptide bond formation and stability. Researchers utilize it to understand the dynamics of peptide synthesis and the factors influencing bond integrity during enzymatic reactions.

Enzyme Function and Protein Synthesis

- The compound plays a role in protein synthesis mechanisms and is investigated for its influence on enzyme function. Its interactions with proteins like κ-casein in milk highlight its importance in biochemical pathways related to coagulation and protein aggregation.

Medical Applications

Therapeutic Potential

- H-Phe-Met-OH has been explored for its antioxidant properties and potential therapeutic effects in metabolic pathways. Its role in modulating immune functions through opioid receptors has been documented, suggesting implications for cancer treatment by inhibiting tumor growth .

Opioid Receptor Activation

- As a component of Met-Enkephalin (Tyr-Gly-Gly-Phe-Met-OH), it regulates human immune function by binding to opioid receptors. This interaction is crucial for developing analgesics and understanding pain management strategies .

Industrial Applications

Peptide Production

- In industrial settings, H-Phe-Met-OH is utilized as a building block for synthesizing specialized peptides. Its application in solid-phase peptide synthesis (SPPS) allows for the efficient production of complex peptide structures.

Biotechnology

- The compound's use in fermentation processes with genetically engineered microorganisms enhances the production of desired peptides by optimizing metabolic pathways. This biotechnological approach is pivotal for producing therapeutic peptides at scale.

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Model Compound | Used to study peptide bond formation and stability |

| Biology | Protein Synthesis | Investigated for its role in enzyme function and protein interactions |

| Medicine | Therapeutic Effects | Explored for antioxidant properties and immune modulation through opioid receptors |

| Industry | Peptide Synthesis | Utilized as a building block in specialized peptide production via SPPS |

| Biotechnology | Fermentation Processes | Enhances peptide production using genetically engineered microorganisms |

Influence on κ-casein Coagulation

A study investigated the enzymatic hydrolysis of κ-casein facilitated by H-Phe-Met-OH. The results demonstrated that the compound significantly affects the coagulation process, leading to the formation of para-casein micelles, which are essential for cheese production.

Anticancer Properties

Research has shown that H-Phe-Met-OH can inhibit tumor growth through its action on opioid receptors. A series of experiments indicated that its derivatives could enhance immune responses against cancer cells, providing a potential therapeutic avenue in oncology .

Peptide Synthesis Optimization

An industrial application focused on optimizing conditions for synthesizing H-Phe-Met-OH via SPPS. By adjusting coupling reagents and protecting groups, researchers achieved higher yields and purities of the dipeptide, facilitating its use in pharmaceutical applications.

Mécanisme D'action

The mechanism of action of FOR-PHE-MET-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of FOR-PHE-MET-OH and Analogous Peptides

Physicochemical and Functional Differences

Hydrophobicity and Solubility :

- This compound has moderate hydrophobicity (LogP: ~2.71), while FOR-MET-MET-PHE-OH (LogP: ~2.71) exhibits higher hydrophobicity due to dual methionine residues, reducing aqueous solubility .

- For-Met-Leu-Phe-OH’s larger structure (MW: 785.98) necessitates DMSO for solubilization, contrasting with the shorter this compound, which may dissolve in milder polar solvents .

Biological Activity :

- This compound and For-Met-Leu-Phe-OH both target neutrophil receptors, but the latter acts as a competitive antagonist , blocking fMLP (formyl-methionyl-leucyl-phenylalanine)-induced responses .

- H-PHE-PHE-PHE-PHE-OH lacks a formyl group, rendering it inactive in FPR-mediated immune pathways; it may instead aggregate or serve as a scaffold .

Synthesis Complexity: this compound requires sequential coupling of formyl-methionine and phenylalanine, optimized for yield (~98% purity in commercial samples) .

Activité Biologique

FOR-PHE-MET-OH, also known as N-formyl-L-phenylalanine-L-methionine, is a tripeptide that has garnered attention in biochemical research due to its significant biological activities, particularly in relation to immune responses and chemotaxis. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, receptor interactions, and its effects on human neutrophils.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The process includes the coupling of Fmoc-protected amino acids using coupling reagents like TBTU (N,N,N′,N′-Tetramethyl-O-(benzotriazol-1-yl) uronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in a suitable solvent such as DMF (Dimethylformamide) . The final product is often purified through high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays.

Chemotactic Properties

This compound is known to act as a potent chemotactic agent for human neutrophils. Research indicates that it stimulates the migration of these immune cells towards sites of infection or inflammation. The compound has been shown to trigger significant superoxide anion production, which is crucial for microbial killing by neutrophils .

Table 1: Comparison of Biological Activities of this compound and Its Analogs

| Compound | Chemotaxis Activity | Superoxide Production | ED50 (Molar Concentration) |

|---|---|---|---|

| This compound | High | High | |

| fMLF-OMe (Standard) | Very High | Very High | |

| 5a (Substituted Analog) | Moderate | Higher than standard | |

| 4f (Antagonist) | Low | Low | Not applicable |

The biological activity of this compound is primarily mediated through formyl peptide receptors (FPRs) present on neutrophils. Upon binding to these receptors, the peptide induces intracellular signaling pathways that lead to calcium mobilization and activation of various enzymes involved in the immune response .

Case Studies

- Neutrophil Activation : A study demonstrated that this compound significantly enhances lysosomal enzyme production in neutrophils. This effect was compared against other analogs, revealing that while some modifications led to increased superoxide production, none surpassed the activity of the standard fMLF-OMe .

- Receptor Binding Affinity : Binding studies have shown that this compound exhibits micromolar affinity for FPRs, which is indicative of its potential as a therapeutic agent in modulating immune responses .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing FOR-PHE-MET-OH with high purity, and how can researchers validate the synthesis process?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry for sequential amino acid coupling. Post-synthesis, purification via reverse-phase HPLC (using C18 columns and gradient elution) is recommended. Validate purity using analytical HPLC (>95% purity threshold) and confirm molecular identity via high-resolution mass spectrometry (HRMS) or MALDI-TOF. Ensure compliance with reproducibility guidelines by documenting reaction conditions (solvents, coupling agents, cleavage protocols) in detail .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves backbone conformation and side-chain interactions. Circular dichroism (CD) assesses secondary structure in solution. For crystallinity analysis, X-ray diffraction (XRD) is preferred. Always cross-validate results with tandem mass spectrometry (MS/MS) to confirm sequence accuracy. Include raw spectral data in supplementary materials to enable peer validation .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers simulating physiological pH (e.g., 4.0, 7.4, 9.0) at 37°C. Monitor degradation kinetics via HPLC at fixed intervals (0, 24, 48, 72 hours). Use Arrhenius equation modeling to predict shelf-life. Include negative controls (e.g., inert solvents) and triplicate runs to account for batch variability .

Q. What standardized assays are recommended for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Use in vitro cell-based assays (e.g., MTT for cytotoxicity, ELISA for receptor binding affinity). For dose-response studies, apply logarithmic concentration ranges (1 nM–100 µM) with positive/negative controls. Normalize data to internal standards (e.g., untreated cells) and report IC50/EC50 values with 95% confidence intervals. Predefine exclusion criteria for outliers in the experimental design phase .

Advanced Research Questions

Q. How can researchers systematically resolve contradictions in stability data for this compound across different experimental setups?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines to aggregate data from independent studies. Assess heterogeneity via I² statistics; if >50%, apply random-effects models. Replicate disputed experiments under standardized conditions (pH, temperature, instrumentation). Use Bland-Altman plots to identify systematic biases in methodology .

Q. What experimental design considerations are essential for optimizing this compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer : Employ a P-E/I-C-O framework:

- Population (P) : Rodent models (e.g., Sprague-Dawley rats).

- Exposure (E) : Intravenous vs. oral administration.

- Comparison (C) : Vehicle-controlled cohorts.

- Outcome (O) : Bioavailability (AUC0–24h), half-life (t½), clearance rates.

Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Pre-register protocols to mitigate publication bias .

Q. How can researchers integrate heterogeneous data (e.g., in vitro, in silico, in vivo) to model this compound’s mechanism of action?

- Methodological Answer : Apply systems biology approaches:

- Step 1 : Build a kinetic model using COPASI or SBML, incorporating binding constants (Kd) from surface plasmon resonance (SPR) data.

- Step 2 : Validate predictions via RNA-seq or proteomic profiling in target cells.

- Step 3 : Use Bayesian networks to reconcile discrepancies between computational and empirical datasets. Publish raw data in FAIR-compliant repositories .

Q. What strategies mitigate confounding variables in dose-response studies involving this compound and off-target effects?

- Methodological Answer : Implement factorial designs to isolate interaction effects (e.g., compound concentration × cell type). Use propensity score matching to balance covariates (e.g., cell passage number, culture media batches). Apply false discovery rate (FDR) correction in high-throughput screens (e.g., q < 0.1). Document all experimental parameters in machine-readable formats for reproducibility .

Data Presentation Guidelines

- Tables : Include processed data central to the research question (e.g., IC50 values, degradation rates) in the main text. Raw datasets (e.g., HPLC chromatograms, NMR spectra) should be archived in supplementary materials with DOI links .

- Statistical Reporting : Report p-values with exact figures (e.g., p=0.032) and effect sizes (e.g., Cohen’s d). Use CONSORT flow diagrams for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.